![molecular formula C16H21NO4 B016918 tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate CAS No. 153704-88-2](/img/structure/B16918.png)
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate
Overview
Description
“tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate” is a chemical compound with the molecular formula C16H21NO4 . It has a molecular weight of 291.34 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate” is represented by the SMILES notationCC(C)(C)OC(=O)[C@@H]1CCN1C(=O)OCc2ccccc2
. This represents a specific arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule. Physical And Chemical Properties Analysis
“tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate” is an oil-like substance that is soluble in dichloromethane, ethyl acetate, and hexanes . It should be stored at -20°C for optimal preservation .Scientific Research Applications
Synthesis of N-Heterocycles
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate: is extensively used in the synthesis of N-heterocycles, particularly in the formation of sulfinimines. This compound serves as a chiral auxiliary, facilitating the stereoselective synthesis of amines and their derivatives. It is a key player in asymmetric N-heterocycle synthesis, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in natural products and therapeutic compounds .
NMR Studies of Macromolecular Complexes
In the realm of nuclear magnetic resonance (NMR) spectroscopy, tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate has been evaluated as a probe for studying macromolecular complexes. The tert-butyl group attached to this compound can provide high sensitivity in NMR signals if it retains high mobility, making it a valuable tool for analyzing large biomolecular assemblies .
properties
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (2S)-azetidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-10-17(13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDVYAKZFWXQFT-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451037 | |
Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |
CAS RN |
153704-88-2 | |
Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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